molecular formula C2H4N4O B12362769 3-Amino-3,4-dihydro-1,2,4-triazol-5-one

3-Amino-3,4-dihydro-1,2,4-triazol-5-one

Cat. No.: B12362769
M. Wt: 100.08 g/mol
InChI Key: OVVRVGLPLAHFBW-UHFFFAOYSA-N
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Description

5-Amino-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that contains a triazole ring with an amino group at the 5-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of aminoguanidine with formic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 5-Amino-1H-1,2,4-triazol-3(2H)-one may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-1,2,4-triazol-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of the triazole ring, such as hydroxylated or substituted triazoles, which can have different chemical and physical properties .

Mechanism of Action

The mechanism of action of 5-Amino-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-1H-1,2,4-triazol-3(2H)-one include:

Uniqueness

What sets 5-Amino-1H-1,2,4-triazol-3(2H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C2H4N4O

Molecular Weight

100.08 g/mol

IUPAC Name

3-amino-3,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h1H,3H2,(H,4,7)

InChI Key

OVVRVGLPLAHFBW-UHFFFAOYSA-N

Canonical SMILES

C1(NC(=O)N=N1)N

Origin of Product

United States

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